2-(2,4-Dichlorophenyl)propan-2-amine

Catalog No.
S15922563
CAS No.
M.F
C9H11Cl2N
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dichlorophenyl)propan-2-amine

Product Name

2-(2,4-Dichlorophenyl)propan-2-amine

IUPAC Name

2-(2,4-dichlorophenyl)propan-2-amine

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3

InChI Key

OMMFVVXZEQHBLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Cl)Cl)N

2-(2,4-Dichlorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12Cl2N\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}. It is a derivative of phenylpropanamine characterized by two chlorine substituents located at the 2 and 4 positions on the phenyl ring. This compound features a propan-2-amine structure, making it notable in various chemical and biological contexts. The presence of chlorine atoms significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can yield amines or other reduced forms.
  • Substitution: The halogen atoms on the phenyl ring can undergo substitution reactions, allowing for the introduction of different functional groups via nucleophilic aromatic substitution.

Research indicates that 2-(2,4-Dichlorophenyl)propan-2-amine exhibits significant biological activity. It interacts with various neurotransmitter systems, which makes it a candidate for studies related to pharmacology and medicinal chemistry. Its unique structure may confer specific effects on biological pathways, although detailed mechanisms of action remain to be fully elucidated.

The synthesis of 2-(2,4-Dichlorophenyl)propan-2-amine typically involves the following steps:

  • Formation of Intermediate: The compound is synthesized from 2,4-dichlorobenzaldehyde and nitroethane, leading to the formation of 2,4-dichloro-β-nitrostyrene.
  • Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) to yield 2-(2,4-Dichlorophenyl)propan-2-amine.
  • Industrial Production: In industrial settings, methods such as catalytic hydrogenation and reductive amination may be employed for large-scale production.

The applications of 2-(2,4-Dichlorophenyl)propan-2-amine span various fields:

  • Pharmaceutical Research: Its interaction with neurotransmitter systems positions it as a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical compounds due to its reactive functional groups.

Several compounds share structural similarities with 2-(2,4-Dichlorophenyl)propan-2-amine. Here are some notable examples:

Compound NameSimilarity ScoreKey Features
2-(1-Naphthyl)propan-2-amine0.90Contains a naphthalene ring
2-(4-Ethoxyphenyl)propan-2-amine0.88Ethoxy group at the para position
2-(2-Fluorophenyl)propan-2-amine0.87Fluorine substitution instead of chlorine
2-(4-Fluorophenyl)propan-2-amine0.86Fluorine substitution at the para position

Uniqueness

The uniqueness of 2-(2,4-Dichlorophenyl)propan-2-amine lies in its specific dichlorination pattern on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to other phenylpropanamine derivatives. This structural feature contributes to its distinct applications in research and industry .

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

203.0268547 g/mol

Monoisotopic Mass

203.0268547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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